molecular formula C24H41NO B598388 N-(2-Phenylethyl)hexadecanamide CAS No. 10015-69-7

N-(2-Phenylethyl)hexadecanamide

Cat. No. B598388
CAS RN: 10015-69-7
M. Wt: 359.598
InChI Key: SBXFNAPGWOTRJF-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)hexadecanamide is a fatty amide.

Scientific Research Applications

1. Neuroprotective and Cognitive Enhancement Properties

N-(2-Phenylethyl)hexadecanamide (also known as hexadecanamide or Hex) has been recognized for its potential in neuroprotection and cognitive enhancement. It acts as an endogenous ligand of peroxisome proliferator-activated receptor alpha (PPARα) in the hippocampal nuclei. This substance has been shown to induce the expression of brain-derived neurotrophic factor (BDNF) from hippocampal neurons, thereby promoting synaptic functions and improving memory and learning capabilities. Notably, it has been suggested for therapeutic intervention in Alzheimer's Disease due to its protective effects on hippocampal functions (Patel et al., 2020).

2. Quorum Sensing Inhibition and Marine Biology

In marine biology, analogs of N-phenethyl hexanamide, which share a structural similarity with N-(2-Phenylethyl)hexadecanamide, have been studied for their quorum sensing inhibitory properties. Quorum sensing is a bacterial communication process that can regulate certain phenotypes, including virulence. Compounds structurally related to N-(2-Phenylethyl)hexadecanamide have demonstrated potential in attenuating quorum-sensing-regulated phenotypes, marking their significance in exploring new therapeutic strategies against bacterial infections (Meschwitz et al., 2019).

3. Biotechnological Production in Flavor and Fragrance Industry

The compound and its analogs have found significant applications in the flavor and fragrance industry. Biotechnological processes have been developed to produce aroma-active esters like 2-phenylethyl esters in mediums like coconut cream, emphasizing the role of this compound and its derivatives in contributing to natural flavorings and fragrances (Tan et al., 2011).

4. Photovoltaic and Electronic Applications

N-(2-Phenylethyl)hexadecanamide and its derivatives have also been utilized in the development of organic photovoltaic cells. The ability of certain derivatives to promote slip-stacking in the solid state, preventing rapid excimer formation, has been harnessed to improve the efficiency of bulk-heterojunction organic photovoltaic cells. This illustrates the compound's potential in the field of renewable energy and advanced material science (Hartnett et al., 2014).

properties

CAS RN

10015-69-7

Product Name

N-(2-Phenylethyl)hexadecanamide

Molecular Formula

C24H41NO

Molecular Weight

359.598

IUPAC Name

N-(2-phenylethyl)hexadecanamide

InChI

InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25-22-21-23-18-15-14-16-19-23/h14-16,18-19H,2-13,17,20-22H2,1H3,(H,25,26)

InChI Key

SBXFNAPGWOTRJF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1

synonyms

HexadecanaMide, N-(2-phenylethyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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